molecular formula C20H32N4O5S B11062218 N-(4-{2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide

N-(4-{2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide

Cat. No.: B11062218
M. Wt: 440.6 g/mol
InChI Key: SBGFOYHQDOTGNF-UHFFFAOYSA-N
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Description

N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: is a complex organic compound that features a combination of functional groups, including hydroxyl, sulfonyl, piperazine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a sulfonyl chloride to form the piperidine-1-sulfonyl-piperazine intermediate.

    Ether Formation: This intermediate is then reacted with a phenolic compound to form the ether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecule. This can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: shares similarities with other sulfonyl-piperazine derivatives and acetamide compounds.

Uniqueness

    Functional Group Combination: The unique combination of hydroxyl, sulfonyl, piperazine, and acetamide groups sets it apart from other compounds.

Properties

Molecular Formula

C20H32N4O5S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]acetamide

InChI

InChI=1S/C20H32N4O5S/c1-17(25)21-18-5-7-20(8-6-18)29-16-19(26)15-22-11-13-24(14-12-22)30(27,28)23-9-3-2-4-10-23/h5-8,19,26H,2-4,9-16H2,1H3,(H,21,25)

InChI Key

SBGFOYHQDOTGNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCCCC3)O

Origin of Product

United States

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